![molecular formula C42H53ClNO2PPd B8578817 [RuPhos Palladacycle]](/img/structure/B8578817.png)
[RuPhos Palladacycle]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[RuPhos Palladacycle] is a useful research compound. Its molecular formula is C42H53ClNO2PPd and its molecular weight is 776.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality [RuPhos Palladacycle] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [RuPhos Palladacycle] including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
Oxidative Addition Complex (OAC) Formation
RuPhos Palladacycle serves as a precursor to highly active Pd(0) species for OAC generation. Key findings include:
-
Ligand Exchange Dynamics :
RuPhos-ligated Pd complexes form OACs via a two-step process: ligand exchange at room temperature followed by reductive elimination at elevated temperatures (60–80°C). For example: -
Solvent and Temperature Effects :
Switching from THF to n-hexane improved yields in bulky ligand systems (e.g., t-BuBrettPhos) by stabilizing intermediates during reductive elimination .
Ligand | Temp (°C) | Solvent | Yield (%) |
---|---|---|---|
RuPhos | 60 | THF | 59 |
t-BuXPhos | 60 | THF | 82 |
t-BuBrettPhos | 80 | n-Hexane | 24→72* |
*Yield increased with prolonged heating . |
C–N and C–O Cross-Coupling Reactions
RuPhos Palladacycle excels in coupling aromatic halides with amines and alcohols:
-
Amination of 3-Halo-2-Aminopyridines :
-
Etherification :
Pd(RuPhos) enabled synthesis of methyl aryl ethers via C–O coupling, achieving >90% conversion in select cases .
Suzuki-Miyaura Coupling
RuPhos Palladacycle Gen 4 (CAS 1599466-85-9) demonstrates exceptional performance:
-
1,2,4-Oxadiazole Functionalization :
-
Polymerization Control :
In Suzuki-Miyaura catalyst transfer condensative polymerization (SMCTCP), Pd(RuPhos) reduced chain transfer reactions. Key factors:
Mechanistic Insights and Precatalyst Activation
-
Reduction Pathways :
RuPhos Palladacycle activates via base-assisted reduction, forming monoligated Pd(0) species. For example: -
Ligand Bulkiness :
Third-generation precatalysts (e.g., BPC-306) accommodate bulkier ligands like t-BuBrettPhos, enhancing substrate scope .
Comparative Performance of Precatalyst Generations
Generation | Key Feature | Application Example | Yield (%) |
---|---|---|---|
Gen 3 | Air-stable, rapid activation | C–F bond formation | 70–85 |
Gen 4 | Enhanced control for bulky ligands | Oxadiazole Suzuki coupling | >90 |
Gen 2 | Compatible with polar solvents | Aryl amination | 65–80 |
Industrial and Synthetic Utility
Propiedades
Fórmula molecular |
C42H53ClNO2PPd |
---|---|
Peso molecular |
776.7 g/mol |
Nombre IUPAC |
chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-phenylaniline |
InChI |
InChI=1S/C30H43O2P.C12H10N.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
Clave InChI |
NVVXJVMOIGXUGC-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.